molecular formula C7H6IN3 B12872243 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B12872243
M. Wt: 259.05 g/mol
InChI Key: KEIAJFJVHFUOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and methyl groups in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This reaction is often carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the triazolopyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of dicationic molten salts as catalysts. These catalysts are known for their efficiency and environmental friendliness, allowing for high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazolopyridines .

Mechanism of Action

The mechanism of action of 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubulin polymerization, which is crucial for cell division. This inhibition leads to the disruption of the mitotic process, making it a potential anticancer agent . The compound’s ability to interact with various enzymes and receptors also contributes to its diverse biological activities .

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyrimidines
  • 1,2,4-Triazolo[1,5-a]pyridines
  • 1,2,4-Triazolo[4,3-a]pyrazines

Comparison: While these compounds share a similar triazolopyridine core, 8-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine and methyl groups. These substituents significantly influence its chemical reactivity and biological activity, making it distinct from its analogs .

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

8-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3

InChI Key

KEIAJFJVHFUOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2I

Origin of Product

United States

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